1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of two bromine atoms, a dodecyloxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene typically involves the bromination of a precursor compound, such as 2-(dodecyloxy)-5-methoxybenzene. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like zinc dust and hydrochloric acid or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of the corresponding de-brominated compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the dodecyloxy and methoxy groups can engage in hydrophobic and hydrogen bonding interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets, affecting its overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with decyloxy groups instead of dodecyloxy and methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure with two methoxy groups instead of dodecyloxy and methoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Similar structure with fluorine atoms instead of dodecyloxy and methoxy groups.
Uniqueness
1,4-Dibromo-2-(dodecyloxy)-5-methoxybenzene is unique due to the presence of both a long alkyl chain (dodecyloxy group) and a methoxy group, which impart distinct hydrophobic and electronic properties. These features make it suitable for specific applications where such properties are desired, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
137436-34-1 |
---|---|
Molekularformel |
C19H30Br2O2 |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
1,4-dibromo-2-dodecoxy-5-methoxybenzene |
InChI |
InChI=1S/C19H30Br2O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-19-15-16(20)18(22-2)14-17(19)21/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
JQMCDMZNUIQQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.